molecular formula C10H15Cl2FN2 B6213135 3-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride CAS No. 2703782-52-7

3-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride

Cat. No.: B6213135
CAS No.: 2703782-52-7
M. Wt: 253.1
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Description

3-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical structure, which combines a fluoropyridine moiety with a pyrrolidine ring. The presence of fluorine in the aromatic ring imparts unique physical, chemical, and biological properties to the compound, making it valuable in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the fluorination of 3-bromo-4-nitropyridine N-oxide, which is then converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . The aminopyridine intermediate is then reacted with pyrrolidine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

3-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom in the aromatic ring enhances the compound’s ability to interact with biological targets, potentially affecting various pathways. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity towards specific proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-2-(pyrrolidin-1-yl)pyridine
  • 2-fluoro-4-methylpyridine
  • 3-fluoro-4-aminopyridine

Uniqueness

3-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride is unique due to the combination of a fluoropyridine moiety with a pyrrolidine ring. This structural feature imparts distinct physical, chemical, and biological properties, making it valuable for various applications .

Properties

CAS No.

2703782-52-7

Molecular Formula

C10H15Cl2FN2

Molecular Weight

253.1

Purity

95

Origin of Product

United States

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